7-Fluoronaphthalene-1-carbaldehyde

Vue d'ensemble

Description

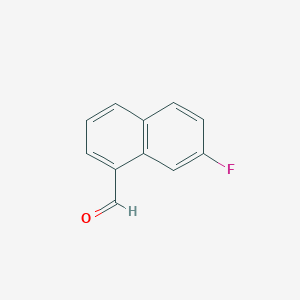

7-Fluoronaphthalene-1-carbaldehyde is a chemical compound characterized by a naphthalene core with a fluoro substituent at the 7th position and a carbaldehyde group at the 1st position. This compound is known for its unique properties and diverse applications, particularly in the field of organic synthesis and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalene-1-carbaldehyde typically involves the fluorination of naphthalene followed by formylation. One common method includes the use of Selectfluor for the fluorination step . The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The process involves stringent control of reaction conditions and purification steps to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed:

Oxidation: 7-Fluoronaphthalene-1-carboxylic acid

Reduction: 7-Fluoronaphthalene-1-methanol

Substitution: Various substituted naphthalenes depending on the nucleophile used

Applications De Recherche Scientifique

Synthetic Organic Chemistry

7-Fluoronaphthalene-1-carbaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical transformations, making it a versatile building block in organic synthesis.

Key Applications:

- Synthesis of Fluorinated Compounds : The presence of fluorine in this compound enhances the lipophilicity and metabolic stability of derivatives, which is crucial in drug design .

- Precursor for Heterocycles : It can be utilized to synthesize heterocyclic compounds, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Case Studies:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties, potentially acting through mechanisms that induce apoptosis in cancer cells .

- Antimicrobial Activity : Some studies have shown that derivatives possess antimicrobial properties, making them candidates for further development as antibacterial agents .

Material Science

In material science, this compound is explored for its role in synthesizing advanced materials.

Applications:

- Fluorescent Materials : The compound can be used to create fluorescent materials due to its ability to form stable complexes with metal ions, which are useful in sensors and imaging applications .

- Polymer Chemistry : It serves as a monomer or crosslinking agent in the production of polymers with enhanced thermal and mechanical properties .

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry.

Uses:

- Chromatography : It can be used as a derivatizing agent in chromatography techniques to enhance the detection of specific analytes due to its fluorescent properties .

- Spectroscopic Studies : The compound's unique spectral characteristics allow it to be used in various spectroscopic analyses, aiding in the identification and quantification of other chemical species .

Mécanisme D'action

The mechanism of action of 7-Fluoronaphthalene-1-carbaldehyde involves its reactivity towards various nucleophiles and electrophiles. The fluoro substituent and the aldehyde group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparaison Avec Des Composés Similaires

1-Fluoronaphthalene: Similar structure but lacks the aldehyde group, making it less reactive in certain types of reactions.

7-Fluoronaphthalene-1-carboxylic acid: The oxidized form of 7-Fluoronaphthalene-1-carbaldehyde, used in different applications due to its carboxylic acid group.

7-Fluoronaphthalene-1-methanol: The reduced form, used in applications where an alcohol group is required.

Uniqueness: this compound is unique due to the presence of both a fluoro substituent and an aldehyde group, which confer distinct reactivity and versatility in organic synthesis and materials science.

Activité Biologique

7-Fluoronaphthalene-1-carbaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of this compound, covering its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a fluorine atom attached to the naphthalene ring, influencing its reactivity and biological interactions. The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution reactions involving fluorinated precursors or through multistep synthetic pathways that utilize enzymatic catalysis to enhance yield and selectivity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates intrinsic apoptotic pathways, significantly reducing cell viability at concentrations as low as 10 µM .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, making it a candidate for further pharmacological exploration .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics, enhancing their effectiveness against resistant strains .

- Cancer Research : In a comparative study examining various fluorinated compounds, this compound was found to be one of the most potent in inducing apoptosis in cancer cells. The study highlighted its potential for use in developing new anticancer therapies, particularly in combination with other chemotherapeutic agents .

- Pharmacokinetics : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The findings suggested favorable absorption characteristics and a promising metabolic profile that supports its further development as a therapeutic agent .

Propriétés

IUPAC Name |

7-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGYEULFRLZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517960 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82128-59-4 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.